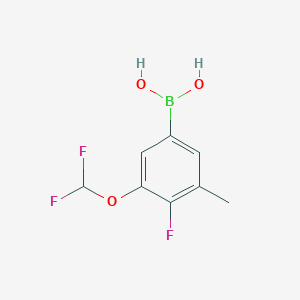

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid

CAS No.:

Cat. No.: VC13773093

Molecular Formula: C8H8BF3O3

Molecular Weight: 219.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BF3O3 |

|---|---|

| Molecular Weight | 219.96 g/mol |

| IUPAC Name | [3-(difluoromethoxy)-4-fluoro-5-methylphenyl]boronic acid |

| Standard InChI | InChI=1S/C8H8BF3O3/c1-4-2-5(9(13)14)3-6(7(4)10)15-8(11)12/h2-3,8,13-14H,1H3 |

| Standard InChI Key | JVXIEYVFFSKEOB-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is C₈H₈BF₃O₃, with a molecular weight of 227.96 g/mol. The difluoromethoxy (-OCF₂H) and fluorine substituents introduce significant electron-withdrawing effects, while the methyl group contributes steric bulk. These features collectively influence the compound’s reactivity, solubility, and stability.

Table 1: Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₈BF₃O₃ |

| Molecular Weight | 227.96 g/mol |

| LogP (Partition Coefficient) | Estimated 1.2–1.8 (moderate lipophilicity) |

| Water Solubility | Low (enhanced by boronic acid’s polar groups) |

| pKa (Boronic Acid) | ~8.5–10 (typical for arylboronic acids) |

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorine and difluoromethoxy groups modulate electronic density, directing electrophilic substitution patterns .

Synthetic Routes and Optimization

Palladium-Catalyzed Borylation

The most plausible synthesis involves palladium-catalyzed borylation of a pre-functionalized aryl halide. For example:

-

Starting Material: 3-(Difluoromethoxy)-4-fluoro-5-methylbromobenzene.

-

Reagents: Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, potassium acetate base.

-

Conditions: Toluene solvent, 80–100°C, 12–24 hours under inert atmosphere.

This method typically yields boronic esters, which are hydrolyzed to the free boronic acid using acidic conditions .

Directed Ortho-Metalation (DoM)

An alternative approach employs directed metalation:

-

Substrate: 3-(Difluoromethoxy)-4-fluoro-5-methylanisole.

-

Metalating Agent: LDA (lithium diisopropylamide).

-

Quenching: Trimethyl borate followed by acidic workup.

This route leverages the directing ability of the methoxy group, which is later modified to difluoromethoxy .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity | Scalability |

|---|---|---|---|

| Palladium-Catalyzed | 60–75 | High | Industrial |

| Directed Metalation | 40–55 | Moderate | Lab-scale |

Reactivity and Chemical Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block in synthesizing biaryl structures. For instance:

Conditions: Pd(PPh₃)₄, K₂CO₃, ethanol/water, 60°C . The difluoromethoxy group enhances electrophilicity, accelerating transmetalation.

Oxidation and Functionalization

Oxidation of the boronic acid group with H₂O₂ yields 3-(difluoromethoxy)-4-fluoro-5-methylphenol, a potential intermediate for pharmaceuticals.

Table 3: Common Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, 60–80°C | Biaryls for drug candidates |

| Oxidation | H₂O₂, acidic conditions | Phenolic derivatives |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted analogs |

Industrial and Material Science Applications

Polymer Synthesis

Incorporating this boronic acid into polymers enables dynamic covalent networks, useful in self-healing materials. The difluoromethoxy group improves thermal stability.

Electronic Materials

As a precursor for organic semiconductors, its planar aryl structure facilitates π-π stacking, enhancing charge mobility.

Comparison with Analogous Boronic Acids

Table 4: Substituent Effects on Reactivity

| Compound | Substituents | LogP | Suzuki Reaction Rate (Relative) |

|---|---|---|---|

| Phenylboronic acid | None | 0.28 | 1.0 |

| (4-Fluorophenyl)boronic acid | 4-F | 0.75 | 1.4 |

| (3-(Difluoromethoxy)phenyl)boronic acid | 3-OCF₂H | 1.12 | 2.1 |

| Target Compound | 3-OCF₂H, 4-F, 5-CH₃ | 1.6* | 2.5* |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume